molecular formula C11H13NO4 B8185666 3-methoxycarbonyl-L-phenylalanine

3-methoxycarbonyl-L-phenylalanine

Cat. No.: B8185666
M. Wt: 223.22 g/mol
InChI Key: DCMBHDKEVFGGFS-VIFPVBQESA-N
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Description

3-Methoxycarbonyl-L-phenylalanine is an amino acid derivative with the chemical formula C11H13NO4 It is a modified form of L-phenylalanine, where a methoxycarbonyl group is attached to the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxycarbonyl-L-phenylalanine typically involves the esterification of L-phenylalanine. One common method includes the reaction of L-phenylalanine methyl ester hydrochloride with methoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methylene chloride under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycarbonyl-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methoxycarbonyl-L-phenylalanine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxycarbonyl-L-phenylalanine involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. Its antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

Uniqueness: 3-Methoxycarbonyl-L-phenylalanine is unique due to its methoxycarbonyl group, which imparts distinct chemical properties and reactivity. This modification enhances its solubility and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMBHDKEVFGGFS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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